molecular formula C19H19N3O4S B2491809 methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1008000-08-5

methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2491809
CAS No.: 1008000-08-5
M. Wt: 385.44
InChI Key: VOSFEFZYFUYDDF-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a tetrahydroquinoxaline moiety via an acetamido linker.

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-19(25)16-10-5-4-8-14(10)27-18(16)22-15(23)9-13-17(24)21-12-7-3-2-6-11(12)20-13/h2-3,6-7,13,20H,4-5,8-9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSFEFZYFUYDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the formation of the cyclopentathiophene ring system. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline and thiophene moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders and cancer therapies. For instance, compounds derived from the quinoxaline structure exhibit significant antiproliferative activity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating strong efficacy . The incorporation of the cyclopentathiophene moiety enhances the biological activity of these compounds by improving their pharmacokinetic profiles.

Case Study: Anticancer Activity
Research has demonstrated that methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate and its analogs exhibit potent anticancer properties. In a study evaluating a series of synthesized derivatives, several compounds displayed IC50 values ranging from 0.007 µM to 95.9 µM against various cancer cell lines . This highlights the potential for developing targeted cancer therapies based on this compound's structure.

Biochemical Research

Enzyme Activity Studies
The compound is utilized in biochemical research to investigate enzyme activities and metabolic pathways. Its structural features allow researchers to explore interactions with specific enzymes involved in metabolic processes. This insight can lead to identifying new therapeutic targets for diseases linked to metabolic dysregulation .

Case Study: Metabolic Pathway Insights
In studies focusing on enzyme inhibition and activity modulation, derivatives of this compound have been evaluated for their effects on various metabolic pathways. These investigations provide valuable data on how modifications to the compound can alter its biological activity and interaction with metabolic enzymes .

Material Science

Development of Novel Materials
The compound has applications in material science due to its unique chemical structure. It is being explored for developing materials with enhanced thermal stability and mechanical strength. These properties are beneficial for various industrial applications where durability and performance are critical .

Case Study: Material Properties Enhancement
Research indicates that incorporating cyclopentathiophene derivatives into polymer matrices can significantly improve their mechanical properties. This application is particularly relevant in industries requiring lightweight yet strong materials for construction and automotive sectors .

Organic Synthesis

Versatile Building Block
this compound acts as a versatile building block in organic synthesis. Its complex structure allows chemists to create a variety of compounds through multi-step reactions involving esterification and cyclization processes .

Synthesis Pathways
The synthesis typically involves several steps starting from quinoxaline derivatives followed by cyclopentathiophene formation and subsequent esterification reactions. Optimizing these synthetic routes can enhance yield and purity for industrial applications .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryIntermediate for pharmaceuticals targeting neurological disorders and cancerSignificant antiproliferative activity against MCF-7 and HCT-116 cell lines
Biochemical ResearchStudies on enzyme activity and metabolic pathwaysInsights into enzyme interactions leading to potential therapeutic targets
Material ScienceDevelopment of materials with enhanced thermal stability and mechanical strengthImproved properties in polymer matrices
Organic SynthesisVersatile building block for creating complex moleculesMulti-step synthesis involving esterification and cyclization

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety may interact with nucleic acids or proteins, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Cyclopenta[b]thiophene Derivatives

The compound shares its cyclopenta[b]thiophene core with Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (). However, the latter replaces the tetrahydroquinoxaline-acetamido group with a phenylthioureido substituent. This substitution reduces steric bulk but introduces a sulfur atom in the thiourea group, which may alter hydrogen-bonding capacity and solubility. The ethyl ester in , compared to the methyl ester in the target compound, could slightly increase lipophilicity and metabolic stability .

Tetrahydrobenzo[b]thiophene Analogues

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) () features a tetrahydrobenzo[b]thiophene core instead of cyclopenta[b]thiophene. The hydroxyphenyl group in 6o provides a polar substituent absent in the target compound, which could improve aqueous solubility.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Ester Group Synthetic Yield
Target Compound Cyclopenta[b]thiophene Tetrahydroquinoxaline-acetamido Methyl N/A
Cyclopenta[b]thiophene Phenylthioureido Ethyl N/A
Tetrahydrobenzo[b]thiophene Hydroxyphenyl-oxoethyl Ethyl 22%
  • Ester Groups : The methyl ester in the target compound may confer faster metabolic clearance than ethyl esters in analogues, impacting pharmacokinetics.

Biological Activity

Methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S and a molecular weight of approximately 304.36 g/mol. Its structure includes a cyclopenta[b]thiophene moiety fused with a tetrahydroquinoxaline derivative, which is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinoxaline possess significant antimicrobial activity. A study demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anticancer Activity

The compound has shown promising anticancer properties in vitro. In a series of assays against different cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. Specifically, it was effective against breast and lung cancer cell lines, with IC50 values indicating potent cytotoxicity. The proposed mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins .

Anti-inflammatory Effects

In vivo studies have indicated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Antimicrobial Efficacy : A case study involving the testing of various derivatives of the compound highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
  • Cancer Cell Line Studies : Another case study assessed the effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated a dose-dependent reduction in cell viability with notable morphological changes indicative of apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerA549 (lung cancer)Induction of apoptosis
Anti-inflammatoryMouse model of arthritisReduced TNF-alpha levels

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